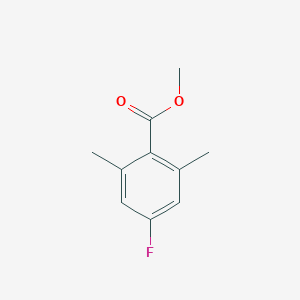

Methyl 4-fluoro-2,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXGMGWQPPNCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609121 | |

| Record name | Methyl 4-fluoro-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14659-60-0 | |

| Record name | Methyl 4-fluoro-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Methyl 4-fluoro-2,6-dimethylbenzoate

CAS Number: 14659-60-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2,6-dimethylbenzoate, a fluorinated aromatic ester with significant potential in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a derivative of benzoic acid, featuring a fluorine atom at the 4-position and two methyl groups at the 2- and 6-positions of the benzene ring. The presence of the fluorine atom and the methyl groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of new drugs.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14659-60-0[2][3] |

| Molecular Formula | C₁₀H₁₁FO₂[2] |

| Molecular Weight | 182.19 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Note: Some properties like melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for precise values.

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. The following is a representative experimental protocol based on established methods for the esterification of fluorinated benzoic acids.

Synthesis of 4-fluoro-2,6-dimethylbenzoic acid

The precursor, 4-fluoro-2,6-dimethylbenzoic acid, can be synthesized via methods such as the Friedel-Crafts acylation of a suitable fluorinated toluene derivative followed by hydrolysis. One documented approach involves the reaction of m-fluorotoluene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride, followed by hydrolysis to yield the carboxylic acid.[4]

Esterification to this compound

Protocol: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol.

Materials:

-

4-fluoro-2,6-dimethylbenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottomed flask, dissolve 4-fluoro-2,6-dimethylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents). The methanol serves as both the reactant and the solvent.

-

Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can range from 4 to 12 hours, depending on the scale and specific conditions.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst (caution: effervescence may occur), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final, pure product.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated benzoic acid derivatives, including this compound, serve as versatile building blocks in the synthesis of a wide range of biologically active molecules.

These compounds are of particular interest in the development of:

-

Anti-inflammatory Agents: By acting as scaffolds for molecules that can inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

-

Anticancer Agents: Fluorinated aromatics are often incorporated into molecules designed to target specific signaling pathways involved in cancer cell proliferation and survival.

-

Central Nervous System (CNS) Drugs: The modulation of lipophilicity by fluorine can be crucial for achieving brain penetration.

The "magic methyl" effect, where the addition of a methyl group can dramatically improve the pharmacological properties of a compound, is a well-documented phenomenon in drug discovery. The dimethyl substitution in this compound can be strategically utilized to optimize the conformational properties and binding interactions of a drug candidate.

Visualizations

Logical Relationship in Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step experimental workflow for the synthesis and purification.

Potential Role in a Drug Discovery Signaling Pathway

Caption: Hypothetical role in a drug discovery signaling pathway targeting a kinase.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-fluoro-2,6-dimethylbenzoate. Due to the limited availability of experimental data in public domains, this document combines information from chemical supplier databases, analogous compounds, and theoretical synthesis pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with a fluorine atom at the C4 position, two methyl groups at the C2 and C6 positions, and a methyl ester group at the C1 position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14659-60-0[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₁FO₂[1][5][6] |

| Molecular Weight | 182.19 g/mol [1][5] |

| Canonical SMILES | COC(=O)C1=C(C)C=C(F)C=C1C |

| InChI Key | ZQFCTCYDRQFPBU-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | [9] |

| Boiling Point | Data not available | [9][10] |

| Density | Data not available | [9] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate. Limited solubility in water is predicted based on its nonpolar structure. | Inferred |

Spectroscopic Data

As of the date of this publication, specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been identified in public spectral databases. The following sections provide predicted spectral characteristics based on the compound's structure, which can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the two aromatic methyl group protons. The aromatic protons' splitting patterns will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methoxy carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine and adjacent carbons), and the two equivalent methyl carbons.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit characteristic absorption bands for the following functional groups:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

C-F stretch: An absorption band in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch (methyl groups): Signals below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 182.19. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the most logical and common method is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid.

Synthesis of the Precursor: 4-fluoro-2,6-dimethylbenzoic acid

The precursor, 4-fluoro-2,6-dimethylbenzoic acid (CAS No. 16633-50-4), can be synthesized via methods such as the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and purification.

Proposed Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound based on standard Fischer esterification procedures.

Materials:

-

4-fluoro-2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Logical Workflow for Compound Synthesis and Identification

The following diagram illustrates the logical workflow from the precursor to the final product and its characterization.

References

- 1. 14659-60-0 | MFCD06203803 | this compound [aaronchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. keyorganics.net [keyorganics.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. doronscientific.com [doronscientific.com]

- 6. This compound|CAS 14659-60-0|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 7. methyl 4-fluoro-2,6-dimethyl-benzoate | CAS: 14659-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. alfa-industry.com [alfa-industry.com]

- 9. lookchem.com [lookchem.com]

- 10. chemscene.com [chemscene.com]

In-Depth Structural Analysis of Methyl 4-fluoro-2,6-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2,6-dimethylbenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. As of this writing, a detailed experimental structural analysis of this specific compound is not publicly available. This technical guide provides a comprehensive, predictive structural analysis based on established spectroscopic principles and data from analogous compounds. It outlines a plausible synthetic route, detailed hypothetical experimental protocols, and presents predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative predictions are summarized in structured tables for clarity. This document serves as a foundational resource for researchers interested in the synthesis and characterization of this molecule.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages: first, the synthesis of the precursor carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid, followed by its esterification.

A plausible route to the precursor acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1] The subsequent conversion to the methyl ester can be achieved via a standard Fischer esterification reaction using methanol in the presence of an acid catalyst.[2][3]

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocols

Synthesis of this compound

This protocol describes a standard Fischer esterification procedure.

-

Reaction Setup: To a 100-mL round-bottomed flask containing a magnetic stir bar, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 20-30 mL) to the flask to act as both reactant and solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 50 mL of deionized water.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Spectroscopic Analysis

The following are general protocols for acquiring the structural data.

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, typically using a Gas Chromatography (GC-MS) system with an electron ionization (EI) source.

Predicted Structural Data

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on fundamental principles and comparison with structurally similar molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals. The aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, are expected to appear as a singlet. The two methyl groups on the aromatic ring are also equivalent and will appear as a singlet, as will the methyl group of the ester.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.9 | Singlet | 2H | Aromatic C-H (H-3, H-5) |

| ~ 3.9 | Singlet | 3H | Ester methyl (-OCH₃) |

| ~ 2.4 | Singlet | 6H | Aromatic methyls (2x -CH₃) |

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

The molecule possesses a plane of symmetry, resulting in 7 unique carbon signals in the ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | Ester Carbonyl (C=O) |

| ~ 160 - 163 (d, ¹JCF ≈ 250 Hz) | C4 (C-F) |

| ~ 138 - 140 (d, ³JCF ≈ 8 Hz) | C2, C6 (C-CH₃) |

| ~ 128 - 130 (d, ⁴JCF ≈ 3 Hz) | C1 (C-COOCH₃) |

| ~ 112 - 114 (d, ²JCF ≈ 22 Hz) | C3, C5 (C-H) |

| ~ 52 | Ester methyl (-OCH₃) |

| ~ 20 - 22 | Aromatic methyls (2x -CH₃) |

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃. Note: 'd' indicates a doublet due to C-F coupling, with predicted coupling constants (J).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3050 - 3000 | Aromatic C-H stretch | Medium |

| ~ 2960 - 2850 | Aliphatic C-H stretch (methyls) | Medium |

| ~ 1725 - 1715 | C=O stretch (ester carbonyl) | Strong |

| ~ 1610, 1480 | C=C stretch (aromatic ring) | Medium |

| ~ 1250 - 1200 | C-O stretch (ester) | Strong |

| ~ 1150 - 1100 | C-F stretch | Strong |

Table 3: Predicted major IR absorption bands for this compound.

Predicted Mass Spectrometry (MS) Fragmentation

Under Electron Ionization (EI), benzoate esters typically undergo characteristic fragmentation patterns.[4][5]

| Predicted m/z Value | Ion / Fragment Lost |

| 182 | [M]⁺ (Molecular Ion) |

| 151 | [M - OCH₃]⁺ (Loss of methoxy radical) |

| 123 | [M - OCH₃ - CO]⁺ (Subsequent loss of carbon monoxide) |

Table 4: Predicted major fragments in the EI mass spectrum of this compound.

Structural Characterization Workflow

The logical process for characterizing a newly synthesized compound like this compound is outlined below. This workflow ensures the identity and purity of the target molecule are unequivocally established.

Caption: Logical workflow for the structural characterization of a novel compound.

Conclusion

This guide provides a detailed, albeit predictive, structural analysis of this compound. In the absence of empirical data, the proposed synthetic route and the predicted spectroscopic fingerprints (NMR, IR, and MS) offer a robust framework for any future experimental investigation of this compound. The provided tables and workflows are intended to be a valuable resource for chemists and researchers, facilitating the synthesis, purification, and ultimate characterization of this and other related molecules. Experimental verification of these predictions is encouraged to further the collective understanding of this compound's chemical properties.

References

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. academic.oup.com [academic.oup.com]

- 3. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

In-depth Technical Guide: Spectroscopic and Synthetic Overview of Methyl 4-fluoro-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2,6-dimethylbenzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorine atom and two methyl groups on the benzene ring, suggests that it could serve as a valuable building block for the synthesis of more complex molecules with specific biological or physical properties. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a summary of predicted spectroscopic data for this compound, a proposed synthetic route for its preparation, and general experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and should be used as a reference for the identification of the compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d | 2H | H-3, H-5 |

| ~3.85 | s | 3H | O-CH₃ |

| ~2.30 | s | 6H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The aromatic protons are expected to appear as a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~162 (d) | C-4 |

| ~138 (d) | C-2, C-6 |

| ~128 (d) | C-1 |

| ~113 (d) | C-3, C-5 |

| ~52 | O-CH₃ |

| ~20 | Ar-CH₃ |

Solvent: CDCl₃. Carbons in proximity to the fluorine atom are expected to show coupling (d = doublet).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 182.08 | [M]⁺ (Molecular Ion) |

| 151.07 | [M - OCH₃]⁺ |

| 123.08 | [M - COOCH₃]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the preparation of the corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid, followed by esterification.

Proposed Synthesis of 4-fluoro-2,6-dimethylbenzoic acid

A potential route to 4-fluoro-2,6-dimethylbenzoic acid could start from a commercially available precursor like 1-fluoro-3,5-dimethylbenzene.

Step 1: Ortho-Lithiation and Carboxylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether or tetrahydrofuran (THF).

-

Starting Material: Dissolve 1-fluoro-3,5-dimethylbenzene in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The ortho-directing effect of the fluorine atom should favor lithiation at the C2 position. The reaction is typically stirred at low temperature for a few hours.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution, or pour the reaction mixture over crushed dry ice. This will quench the organolithium intermediate and form the corresponding lithium carboxylate.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add water to quench any remaining n-BuLi. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~2.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2,6-dimethylbenzoic acid. The crude product can be purified by recrystallization or column chromatography.

Esterification to this compound

Fischer Esterification:

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-fluoro-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by column chromatography.

Mandatory Visualization

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for methyl 4-fluoro-2,6-dimethylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The synthesis involves a multi-step process commencing with the formation of a key intermediate, 4-fluoro-2,6-dimethylbenzoic acid, followed by esterification. Due to the steric hindrance presented by the ortho-dimethyl substitution pattern, specialized esterification methods are required for an efficient conversion.

Synthesis Pathway Overview

The synthesis of this compound is proposed via a two-stage process:

-

Stage 1: Synthesis of 4-fluoro-2,6-dimethylbenzoic acid. This crucial intermediate can be prepared through a Sandmeyer reaction starting from 3,5-dimethyl-4-fluoroaniline to yield 4-fluoro-2,6-dimethylbenzonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

-

Stage 2: Esterification of 4-fluoro-2,6-dimethylbenzoic acid. The sterically hindered nature of the carboxylic acid necessitates an esterification method that can overcome the spatial crowding around the carboxyl group. The use of diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), provides a mild and efficient route to the methyl ester. An alternative robust method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative followed by treatment with methanol.

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-fluoro-2,6-dimethylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis is primarily approached as a two-step process: the formation of the precursor 4-fluoro-2,6-dimethylbenzoic acid, followed by its esterification. This document details the starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis of the Carboxylic Acid Precursor: 4-Fluoro-2,6-dimethylbenzoic Acid

The key precursor for the target ester is 4-fluoro-2,6-dimethylbenzoic acid. While various methods can be conceptualized for its synthesis, a common route would involve the formylation and subsequent oxidation of a suitably substituted fluoroxylene derivative. Another plausible approach involves the use of organometallic intermediates.

Synthetic Route Overview

A logical synthetic pathway commences with a commercially available starting material, such as 1-fluoro-3,5-dimethylbenzene. This can then undergo functionalization to introduce the carboxylic acid group at the 2-position.

Esterification of 4-Fluoro-2,6-dimethylbenzoic Acid

The conversion of 4-fluoro-2,6-dimethylbenzoic acid to its methyl ester is the final step in the synthesis. It is important to note that benzoic acids with substitution at both ortho positions (2 and 6) are known to be sterically hindered, which can make standard Fischer esterification challenging[1]. Therefore, alternative and more robust esterification methods are often preferred.

Fischer-Speier Esterification

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a common method[2]. However, for sterically hindered substrates like 2,6-disubstituted benzoic acids, this reaction often proceeds with low yields or requires harsh conditions[1].

Alternative Esterification Methods

Given the steric hindrance, more reactive reagents are often employed to achieve efficient esterification.

Method 1: Thionyl Chloride-Mediated Esterification

One effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with methanol. This approach is widely used for the synthesis of esters from sterically hindered acids.

Method 2: (Trimethylsilyl)diazomethane Esterification

A milder alternative is the use of (trimethylsilyl)diazomethane. This reagent reacts rapidly with carboxylic acids to form the corresponding methyl ester under neutral conditions, making it suitable for sensitive substrates.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate (Illustrative Example of Thionyl Chloride Method)

This protocol for a related compound illustrates the thionyl chloride-mediated esterification process which is applicable to sterically hindered acids.

Procedure:

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL), thionyl chloride (23.09 mL, 136.9 mmol) was slowly added at 0 °C.

-

The reaction mixture was maintained at 0 °C for 15 minutes before being warmed to room temperature and stirred for 12 hours.

-

After the reaction was complete, the methanol was removed under reduced pressure.

-

The residue was diluted with ethyl acetate (250 mL).

-

The organic layer was washed sequentially with a saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).

-

The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[3]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield | Purity |

| Methyl 4-bromo-2-fluorobenzoate | 4-bromo-2-fluorobenzoic acid | Thionyl chloride | Methanol, Ethyl acetate | 93% | 99% (LC-MS) |

Protocol 2: Fischer Esterification of 4-Fluoro-3-nitrobenzoic acid (Illustrative Example)

This protocol provides a general procedure for Fischer esterification, which may require optimization for sterically hindered substrates.

Procedure:

-

5.55 g of 4-Fluoro-3-nitro-benzoic acid were dissolved in 50 ml of methanol.

-

6.4 ml of concentrated sulfuric acid were added, and the reaction was heated to reflux for 3 hours.

-

The reaction was cooled and poured onto ice.

-

The precipitated product was collected by suction and dried in vacuo.[4]

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield |

| Methyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitro-benzoic acid | Sulfuric acid | Methanol | 90% |

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Caption: Overall synthetic workflow for this compound.

Caption: Comparison of esterification pathways for a sterically hindered acid.

References

Solubility Profile of Methyl 4-fluoro-2,6-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of Methyl 4-fluoro-2,6-dimethylbenzoate in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a predictive analysis based on structurally analogous molecules. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility and presents a representative synthetic workflow.

Predicted Solubility of this compound

The solubility of a compound is dictated by its molecular structure, including its polarity, size, and the functional groups present. This compound is a moderately polar aromatic ester. The presence of the methyl ester group and the fluorine atom contributes to its polarity, while the benzene ring and the two methyl groups provide a nonpolar character.

Based on the solubility data of structurally similar compounds—Methyl 2,6-dimethylbenzoate, Methyl 4-fluorobenzoate, Methyl benzoate, and p-Xylene—the expected solubility of this compound in a range of common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

Table 1: Predicted and Observed Solubility of this compound and Structurally Related Compounds

| Solvent | Predicted Solubility of this compound | Methyl 2,6-dimethylbenzoate (g/L)[1] | Methyl 4-fluorobenzoate | Methyl benzoate[2][3][4] | p-Xylene[5][6][7][8] |

| Polar Protic Solvents | |||||

| Methanol | Soluble | 1716.3 | Slightly Soluble[9] | Soluble[2] | Miscible[5][7] |

| Ethanol | Soluble | 1759.83 | - | Soluble[2] | Very Soluble[8] |

| Isopropanol | Soluble | 1335.3 | - | - | - |

| Polar Aprotic Solvents | |||||

| Acetone | Very Soluble | 1905.91 | - | - | Miscible[5][7] |

| Ethyl Acetate | Very Soluble | 1344.2 | - | - | - |

| Acetonitrile | Soluble | 2915.7 | - | - | - |

| Dimethylformamide (DMF) | Very Soluble | 3331.26 | - | - | - |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | 1854.6 | - | - | - |

| Nonpolar Solvents | |||||

| Toluene | Soluble | 870.3 | - | - | Miscible |

| Chloroform | Soluble | 5079.65 | Slightly Soluble[9] | - | Miscible[5][7] |

| Dichloromethane | Soluble | 5504.57 | - | - | - |

| n-Hexane | Sparingly Soluble | 200.97 | - | - | - |

| Aqueous | |||||

| Water | Insoluble | 10.68 | - | Poorly Soluble[2][3][4] | Insoluble[6][7][8] |

Disclaimer: The predicted solubility is an estimation based on structural similarity and should be confirmed by experimental data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial for ensuring that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Logical Workflow: Synthesis of a Substituted Methyl Benzoate

Caption: Representative workflow for the synthesis of this compound.

References

- 1. scent.vn [scent.vn]

- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-Xylene - Wikipedia [en.wikipedia.org]

- 9. Methyl 4-fluorobenzoate CAS#: 403-33-8 [m.chemicalbook.com]

The Ascendant Role of Fluorinated Benzoic Acid Esters: A Technical Guide to Their Diverse Applications

A comprehensive whitepaper for researchers, scientists, and drug development professionals exploring the expanding utility of fluorinated benzoic acid esters in pharmaceuticals, materials science, and agrochemicals.

The strategic incorporation of fluorine into organic molecules has emerged as a transformative strategy in modern chemistry. Among the various classes of fluorinated compounds, fluorinated benzoic acid esters have garnered significant attention due to their unique physicochemical properties that translate into enhanced performance across a multitude of applications. The introduction of fluorine, a highly electronegative and relatively small atom, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity, making these esters highly valuable building blocks. This technical guide provides an in-depth exploration of the current and potential applications of fluorinated benzoic acid esters, with a focus on their role in drug discovery, advanced materials, and next-generation agrochemicals.

Enhancing Therapeutic Potential: Fluorinated Benzoic Acid Esters in Drug Development

The pharmaceutical industry has extensively leveraged the "fluorine advantage" to improve the efficacy and safety profiles of therapeutic agents.[1] Fluorinated benzoic acid esters serve as crucial intermediates and key pharmacophores in a range of drugs, from anti-inflammatory agents to cancer therapeutics.[2][3]

Mechanism of Action and Key Therapeutic Targets

The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] Strategic fluorination can block metabolic pathways, thereby increasing a drug's half-life, and can enhance binding affinity to biological targets through favorable electrostatic interactions.[4]

A prominent application of fluorinated benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5]

Diflunisal , a difluorophenyl derivative of salicylic acid, and Celecoxib , a selective COX-2 inhibitor, are prime examples of successful fluorinated NSAIDs.[5] The quantitative data in Table 1 highlights the inhibitory potency of these drugs.

Fluorinated benzoic acid esters are also integral to drugs that modulate the immune response. Lifitegrast , for instance, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease.[6] It functions by blocking the interaction between LFA-1 on T-cells and intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration.[6]

Certain fluorinated benzoic acid derivatives have demonstrated promising anticancer activity by inducing apoptosis, or programmed cell death.[7] This process is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes, ultimately leading to cell death.[7]

Quantitative Biological Activity Data

The following table summarizes the in vitro inhibitory activities of key fluorinated benzoic acid derivatives against their respective targets.

| Compound | Target | IC50 (nM) | Reference(s) |

| Diflunisal | COX-1 | 240 | [5] |

| COX-2 | 1690 | [5] | |

| Celecoxib | COX-1 | 15000 | |

| COX-2 | 40 | [4] | |

| Lifitegrast | LFA-1/ICAM-1 | 2.98 |

Experimental Protocols: Synthesis and Biological Evaluation

Detailed methodologies for the synthesis of these exemplary drugs and the protocols for evaluating their biological activity are provided below.

The synthesis of aza-analogs of Diflunisal can be achieved through a multi-step process involving key oxazole intermediates.[3]

Experimental Workflow:

Protocol:

-

Esterification: The starting amino acid (e.g., phenylalanine) is refluxed with thionyl chloride in absolute ethanol to yield the corresponding ethyl ester hydrochloride.[3]

-

Formylation/Acetylation: The ester hydrochloride is reacted with trimethyl-o-formate or trimethyl-o-acetate under reflux to produce the formyl or acetyl derivative.[3]

-

Cyclization: The derivative is then treated to form the key oxazole intermediate.[3]

-

Rearrangement and Hydrolysis: Subsequent steps lead to the formation of the hydroxypyridinecarboxylic acid derivative, which is the aza-analog of Diflunisal.[3]

A common synthetic route to Celecoxib involves the condensation of a β-diketone with a substituted hydrazine.[8]

Experimental Workflow:

Protocol:

-

Condensation: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol.[8]

-

Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.[8]

-

Workup and Purification: The crude product is isolated and purified by recrystallization from a solvent system such as ethyl acetate/heptane to yield pure Celecoxib.[8]

The synthesis of Lifitegrast involves the coupling of two key intermediates, benzofuran-6-carboxylic acid and a substituted tetrahydroisoquinoline derivative.[9]

Experimental Workflow:

Protocol:

-

Amide Coupling: Benzofuran-6-carboxylic acid is coupled with a protected 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivative.[9]

-

Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions.[10]

-

Second Amide Coupling: The resulting amine is then coupled with another key intermediate.[10]

-

Ester Hydrolysis: The final step involves the hydrolysis of the ester to yield Lifitegrast.[10]

Protocol:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer.[8]

-

Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., Diflunisal, Celecoxib) or vehicle (DMSO).[8]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[8]

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.[8]

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Protocol:

-

Cell Culture: Jurkat T-cells, which express LFA-1, are cultured under standard conditions.

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1.

-

Inhibitor Treatment: Jurkat T-cells are pre-incubated with various concentrations of the test compound (e.g., Lifitegrast).

-

Adhesion Assay: The treated cells are added to the ICAM-1 coated plates and incubated to allow for cell adhesion.

-

Quantification of Adhesion: Non-adherent cells are washed away, and the remaining adherent cells are quantified using a suitable method (e.g., colorimetric or fluorescent assay).

-

IC50 Determination: The IC50 value is determined from the dose-response curve of inhibition of cell adhesion.

Protocol:

-

Cell Treatment: Cancer cells are treated with various concentrations of the fluorinated benzoic acid derivative for a specified period.

-

Cell Lysis: A reagent containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) is added to the cells, causing lysis.[1]

-

Substrate Cleavage: Activated caspase-3 and -7 in apoptotic cells cleave the substrate, releasing aminoluciferin.[1]

-

Luminescence Measurement: The released aminoluciferin is a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase-3/7 activity.[1]

-

Data Analysis: The results are typically expressed as a fold-change in caspase activity compared to untreated control cells.[7]

Innovations in Materials Science: Leveraging Fluorine's Unique Properties

The application of fluorinated benzoic acid esters extends beyond pharmaceuticals into the realm of materials science, where their unique properties are harnessed to create high-performance polymers, liquid crystals, and other advanced materials.[9][11]

High-Performance Polymers

Incorporating fluorinated benzoic acid ester derivatives into polymer backbones can significantly enhance their thermal stability, chemical resistance, and optical properties.[11] For example, fluorinated polyimides and polyamides exhibit improved solubility and lower dielectric constants, making them suitable for applications in microelectronics and aerospace.[11]

Liquid Crystals

Fluorinated benzoic acid esters are key components in the synthesis of liquid crystal (LC) materials. The introduction of fluorine atoms can influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials, which are critical for their performance in display technologies.[11]

Physicochemical Properties of Representative Fluorinated Benzoic Acid Esters

The following table presents the physical properties of several fluorinated benzoic acid esters, illustrating the impact of fluorination on these characteristics.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-fluorobenzoate | C₈H₇FO₂ | 154.14 | - | 109-110 (at 35 mmHg) |

| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.16 | 26 | 210 |

| Methyl 3,4-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | 23-27 | - |

Advancing Agriculture: Fluorinated Benzoic Acid Esters in Agrochemicals

In the agricultural sector, fluorinated benzoic acid esters serve as important intermediates in the synthesis of modern pesticides, including herbicides, fungicides, and insecticides.[2] The presence of fluorine can enhance the biological activity, selectivity, and environmental persistence of these agrochemicals.[2][12] For example, 2-Fluorobenzoic acid is a key precursor for the synthesis of the fungicide Flutriafol.[12] The improved efficacy of fluorinated agrochemicals can lead to lower application rates, reducing their environmental impact.

Conclusion

Fluorinated benzoic acid esters represent a versatile and powerful class of compounds with a continuously expanding range of applications. Their unique ability to modulate molecular properties through the strategic incorporation of fluorine has made them indispensable in the development of advanced pharmaceuticals, high-performance materials, and effective agrochemicals. As research in fluorine chemistry continues to advance, it is anticipated that the utility of these valuable building blocks will grow, leading to further innovations across various scientific and industrial sectors. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the potential of fluorinated benzoic acid esters in their respective fields.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-fluorobenzoate 97 394-35-4 [sigmaaldrich.com]

- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 8. prepchem.com [prepchem.com]

- 9. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 10. dl.begellhouse.com [dl.begellhouse.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-fluoro-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Methyl 4-fluoro-2,6-dimethylbenzoate, a fluorinated aromatic ester with potential applications in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominently documented in publicly available literature, this document outlines a plausible and scientifically sound synthetic pathway based on established chemical principles and analogous reactions. This guide includes detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of the synthetic workflow to support researchers in the synthesis and characterization of this compound.

Introduction

This compound is a halogenated aromatic compound. The presence of a fluorine atom can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The dimethyl substitution pattern on the benzene ring further influences its steric and electronic properties. These structural features make it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide will focus on the synthesis and characterization of this compound, providing a practical resource for laboratory work.

Plausible Synthetic Pathway

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of methanol.

Caption: Plausible synthetic route to this compound.

Physicochemical Properties

Quantitative data for the precursor and predicted data for the final product are summarized below for easy reference.

Table 1: Physical Properties of 4-fluoro-2,6-dimethylbenzoic acid (CAS: 16633-50-4)

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Boiling Point | 278.4±35.0 °C (Predicted) | [1] |

| Flash Point | 122.1±25.9 °C | [1] |

| Density | 1.212 g/cm³ | [1] |

| Vapor Pressure | 0.002 mmHg at 25°C | [1] |

Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~200-220 °C (at atmospheric pressure) |

| ¹H NMR | |

| δ (ppm) ~3.9 | (s, 3H, -OCH₃) |

| δ (ppm) ~2.3 | (s, 6H, -CH₃) |

| δ (ppm) ~6.7-6.9 | (d, 2H, Ar-H) |

| ¹³C NMR | |

| δ (ppm) ~168-170 | (C=O) |

| δ (ppm) ~160-163 | (d, ¹JCF ≈ 250 Hz, C-F) |

| δ (ppm) ~138-140 | (Ar-C-CH₃) |

| δ (ppm) ~128-130 | (Ar-C-COOCH₃) |

| δ (ppm) ~112-114 | (d, ²JCF ≈ 20 Hz, Ar-CH) |

| δ (ppm) ~52-53 | (-OCH₃) |

| δ (ppm) ~20-22 | (-CH₃) |

| IR (cm⁻¹) | |

| ~2950 | (C-H, aliphatic) |

| ~1720 | (C=O, ester) |

| ~1600, ~1480 | (C=C, aromatic) |

| ~1250 | (C-O, ester) |

| ~1100 | (C-F) |

| MS (m/z) | |

| 182 | [M]⁺ |

| 151 | [M - OCH₃]⁺ |

| 123 | [M - COOCH₃]⁺ |

Note: Spectroscopic data are predicted based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound via Fischer esterification.

4.1. Synthesis of this compound

This procedure is adapted from standard esterification methods for similar aromatic carboxylic acids.[2]

Materials:

-

4-fluoro-2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq.) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

4.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. By leveraging established esterification protocols and providing predicted analytical data, this document aims to facilitate further research into the applications of this and related fluorinated compounds in various scientific disciplines. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions as necessary for their specific laboratory settings.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the Friedel-Crafts acylation of 1-fluoro-3,5-dimethylbenzene to yield the key intermediate, 4-fluoro-2,6-dimethylbenzoic acid. This is followed by a Fischer esterification to produce the final product. This protocol offers a comprehensive guide, including reaction conditions, purification methods, and characterization data.

Introduction

This compound is a substituted aromatic ester of interest in organic synthesis due to its unique electronic and steric properties conferred by the fluorine and dimethyl substitutions on the benzene ring. These features make it a versatile building block for the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients. The presented synthetic route is a robust and scalable method for producing this compound in a laboratory setting.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Data Presentation

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Purity (%) |

| 1 | 1-Fluoro-3,5-dimethylbenzene | 1. Oxalyl chloride, AlCl₃2. H₂O | 4-Fluoro-2,6-dimethylbenzoic acid | 75-85 | >95 |

| 2 | 4-Fluoro-2,6-dimethylbenzoic acid | Methanol, H₂SO₄ (catalytic) | This compound | 85-95 | >98 |

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2,6-dimethylbenzoic Acid (via Friedel-Crafts Acylation)

This protocol is adapted from analogous Friedel-Crafts acylation reactions.

Materials:

-

1-Fluoro-3,5-dimethylbenzene

-

Oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1 eq.) to the stirred suspension.

-

In the dropping funnel, prepare a solution of 1-fluoro-3,5-dimethylbenzene (1.0 eq.) in anhydrous dichloromethane.

-

Add the solution of 1-fluoro-3,5-dimethylbenzene dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2,6-dimethylbenzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Step 2: Synthesis of this compound (via Fischer Esterification)

Materials:

-

4-Fluoro-2,6-dimethylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq.) and an excess of anhydrous methanol (10-20 eq.).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Application Note and Protocol: Hydrolysis of Methyl 4-fluoro-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of sterically hindered esters, such as Methyl 4-fluoro-2,6-dimethylbenzoate, to their corresponding carboxylic acids is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of two ortho-substituents significantly retards the rate of the typical BAc2 saponification mechanism, necessitating more forcing reaction conditions. This document provides a detailed protocol for the efficient hydrolysis of this compound to 4-fluoro-2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry. The described method utilizes a strong base at elevated temperatures to overcome the steric hindrance and achieve a high yield of the desired product.

Data Presentation

The following table summarizes the expected quantitative data for the hydrolysis of this compound based on protocols for structurally similar, sterically hindered benzoate esters.

| Parameter | Value | Source/Analogy |

| Starting Material | This compound | - |

| Reagent | Sodium Hydroxide (NaOH) | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 90-100 °C | [1] |

| Reaction Time | 4-6 hours | Estimated based on similar hindered esters |

| Product | 4-fluoro-2,6-dimethylbenzoic acid | - |

| Typical Yield | 90-97% | [1][2] |

| Product Purity (after recrystallization) | >99% | [3] |

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of sterically hindered methyl esters.[1][2]

Materials:

-

This compound

-

Sodium hydroxide (NaOH), pellets or concentrated solution (e.g., 30% w/v)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Toluene (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

1. Saponification Reaction:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add a sufficient amount of a 30% aqueous sodium hydroxide solution (approximately 1.0-1.2 eq of NaOH) and additional water to ensure the mixture can be stirred effectively.[1]

-

Heat the mixture to 90-100 °C with vigorous stirring.[1]

-

Maintain the reaction at this temperature and monitor its progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 4-6 hours.

2. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to 50-60 °C.[1]

-

Slowly add concentrated hydrochloric acid to the stirred solution to adjust the pH to 1-2. The product, 4-fluoro-2,6-dimethylbenzoic acid, will precipitate as a solid.[1]

-

Cool the mixture to room temperature and continue stirring for an additional hour to ensure complete precipitation.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

3. Purification:

-

For higher purity, the crude product can be recrystallized. Add the crude solid to a minimal amount of hot toluene and heat until all the solid dissolves.[3]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.

-

Dry the final product under vacuum to a constant weight.

Visualizations

Caption: Experimental workflow for the hydrolysis of this compound.

Caption: Reaction pathway for the hydrolysis of this compound.

References

Application Notes and Protocols for the Use of Methyl 4-fluoro-2,6-dimethylbenzoate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Methyl 4-fluoro-2,6-dimethylbenzoate presents a unique substrate for Suzuki coupling. The presence of two ortho-methyl groups introduces significant steric hindrance, while the carbon-fluorine bond is notoriously less reactive in cross-coupling reactions compared to heavier halides.

These application notes provide a detailed guide for utilizing this compound in Suzuki coupling reactions. The protocols outlined below are based on established methodologies for sterically hindered and challenging aryl fluorides and serve as a robust starting point for reaction optimization.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5] The cycle is generally understood to proceed through three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or in this case, carbon-fluorine) bond of the this compound. This is often the rate-limiting step, especially for less reactive C-F bonds.[5]

-

Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[6]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Due to the steric hindrance from the 2,6-dimethyl groups and the strength of the C-F bond, successful coupling of this compound requires carefully selected catalysts, ligands, and reaction conditions to overcome these challenges.[3]

Data Presentation: Proposed Reaction Conditions

The following table summarizes proposed conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These parameters are derived from successful couplings of other sterically hindered aryl halides and fluorides and should be used as a starting point for optimization.[2][7]

| Parameter | Proposed Conditions & Variations | Rationale & Reference |

| Aryl Halide | This compound (1.0 equiv) | The electrophilic partner in the coupling reaction. |

| Boronic Acid | Arylboronic Acid (1.2 - 2.0 equiv) | The nucleophilic partner. An excess is often used to drive the reaction to completion. |

| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective palladium precursors that form the active Pd(0) species in situ.[7] |

| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) or Bulky Phosphines (e.g., P(t-Bu)₃) (4-10 mol%) | Bulky, electron-rich ligands are crucial for facilitating oxidative addition of less reactive halides and promoting reductive elimination from sterically congested intermediates.[2][8] |

| Base | K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic bases are effective in activating the boronic acid for transmetalation.[2] |

| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, or DMF | Aprotic polar solvents are commonly used. The addition of water can sometimes be beneficial.[7] |

| Temperature | 80 - 120 °C | Higher temperatures are often required to facilitate the activation of the C-F bond. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[7] |

Experimental Protocols

This section details a generalized step-by-step procedure for a representative Suzuki-Miyaura coupling reaction with this compound.

Materials and Equipment:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial)

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.

-

Solvent Addition and Degassing: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes.[7]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[7]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

Troubleshooting and Optimization

-

Low or No Conversion: If the reaction fails to proceed, consider increasing the catalyst and ligand loading, raising the reaction temperature, or screening a different, more electron-rich ligand (e.g., moving from P(t-Bu)₃ to an SPhos or XPhos type ligand). Ensure all reagents are pure and solvents are anhydrous.

-

Formation of Side Products: Homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere. Protodeboronation (replacement of the boronic acid group with hydrogen) can sometimes be suppressed by using anhydrous conditions or a different base.

-

Steric Hindrance: For particularly challenging couplings with bulky arylboronic acids, higher temperatures and more active catalyst systems (e.g., those based on N-heterocyclic carbene ligands) may be necessary.

By starting with the recommended protocols and systematically optimizing the reaction conditions, researchers can successfully employ this compound as a substrate in Suzuki-Miyaura cross-coupling reactions to access novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies towards the synthesis of functionalized aryl fluorides : transition metal catalyzed cross-coupling and fluorination of organoboron reagents - UBC Library Open Collections [open.library.ubc.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Methyl 4-fluoro-2,6-dimethylbenzoate as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of methyl 4-fluoro-2,6-dimethylbenzoate as a key intermediate in the synthesis of next-generation agrochemicals. The unique substitution pattern of this building block, featuring a fluorine atom and two methyl groups on the phenyl ring, offers a strategic advantage in the design of bioactive molecules with enhanced metabolic stability and efficacy.

Introduction

The strategic incorporation of fluorine into agrochemical candidates is a well-established method for enhancing their biological activity and metabolic stability. The 4-fluoro-2,6-dimethylphenyl moiety, derivable from this compound, is a promising pharmacophore for the development of novel fungicides, herbicides, and insecticides. The ortho-methyl groups can provide a steric shield, hindering metabolic degradation of the molecule, while the fluorine atom can modulate electronic properties and improve binding affinity to target proteins.

Hypothetical Application: Synthesis of a Novel Fungicide